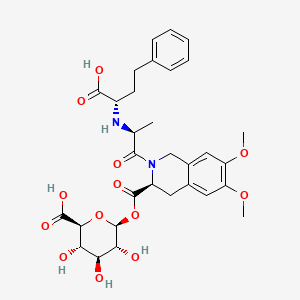
Moexiprilat Acyl-|A-D-glucuronide, >65%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moexiprilat Acyl-β-D-glucuronide, >65% is a metabolite of Moexiprilat . It is a specialty product used for proteomics research . The molecular formula of this compound is C31H38N2O13 and it has a molecular weight of 646.64 . It contains a total of 84 atoms; 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of Moexiprilat Acyl-β-D-glucuronide, >65% is represented by the formula C31H38N2O13 . This compound contains 84 atoms in total, including 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of Moexiprilat Acyl-β-D-glucuronide, >65% is 646.64 . The molecular formula is C31H38N2O13 . It contains a total of 84 atoms; 38 Hydrogen atoms, 31 Carbon atoms, 2 Nitrogen atoms, and 13 Oxygen atoms .Applications De Recherche Scientifique
Proteomics Research
Moexiprilat Acyl-β-D-glucuronide, >65% is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level.
Metabolite Studies
Moexiprilat Acyl-β-D-glucuronide is a metabolite of Moexiprilat . Metabolites are the intermediates and products of metabolism, and studying them can provide valuable insights into how a substance is broken down in the body. This can be particularly useful in drug development and understanding disease mechanisms.
Drug Toxicity Mediation
Acyl glucuronides, such as Moexiprilat Acyl-β-D-glucuronide, have been studied as potential mediators of drug-induced toxicities . These compounds can interact with biological molecules, including proteins, lipids, and nucleic acids, potentially leading to adverse drug reactions .
Drug Metabolism and Excretion
The conjugation of carboxylic acid-containing drugs with glucuronic acid, resulting in the formation of acyl glucuronides, is an important pathway in drug metabolism . These compounds often circulate in plasma before being excreted in urine and bile . Studying this process can help researchers understand how drugs are processed and eliminated from the body.
Bioactivation of Carboxylic Acid Drugs
Acyl glucuronides can play a role in the bioactivation of carboxylic acid drugs . Bioactivation refers to the process by which a substance is converted into a pharmacologically active form. Understanding this process can help in the design of more effective and safer drugs.
Drug Discovery and Lead Optimization
The potential toxicity of acyl glucuronides has led to the development of de-risking strategies in drug discovery and lead optimization programs . By understanding the properties and behaviors of these compounds, researchers can design drugs that minimize the likelihood of acyl glucuronide-mediated toxicity .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-,25+,26-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZLEQLIJFMAST-OWQQGPOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858127 |
Source


|
| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moexiprilat Acyl-|A-D-glucuronide, >65% | |
CAS RN |
1260613-88-4 |
Source


|
| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

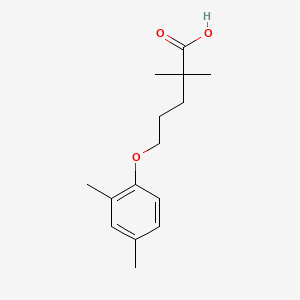

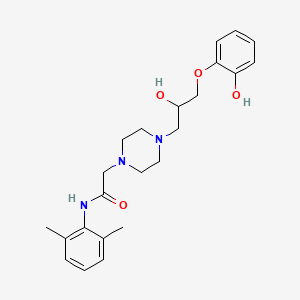
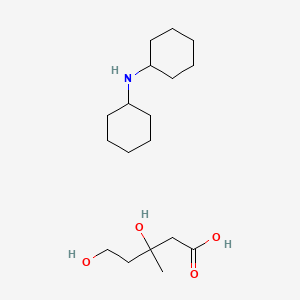
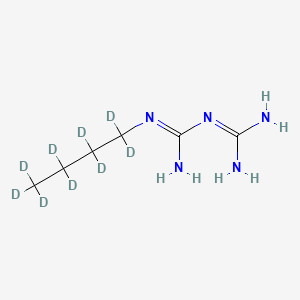
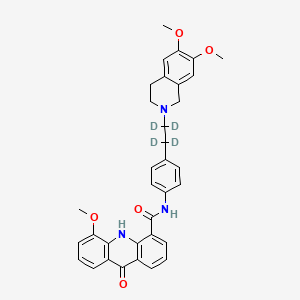
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

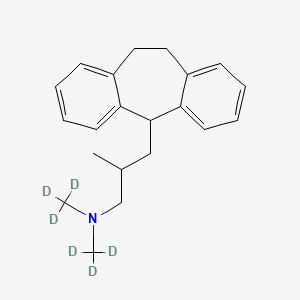

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)